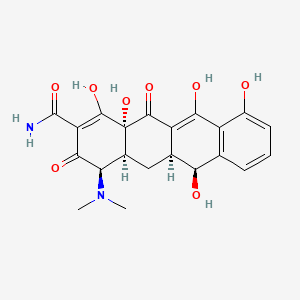
4-Epidemethyltetracycline
Übersicht
Beschreibung
4-Epidemethyltetracycline (4-EDMT) is a member of the tetracycline antibiotics family, which is widely used in clinical and veterinary medicine. It has the molecular formula C21H22N2O8 and a molecular weight of 430.408 .
Molecular Structure Analysis
The molecular structure of 4-Epidemethyltetracycline is characterized by its molecular formula C21H22N2O8 and a molecular weight of 430.408 .Wissenschaftliche Forschungsanwendungen
Quantitative Multi-Residue Analysis
Research has focused on the development and validation of multi-residue methods for determining tetracycline residues, including 4-epimers, in edible tissues of pigs. Such methods involve liquid extraction, protein removal, and chromatographic separation, and are important for ensuring food safety and regulatory compliance (Cherlet et al., 2003).
Identification and Monitoring in Food
Studies have been conducted to clarify the identification of different forms of chlortetracycline (CTC) and its 4-epimers in standard solutions and muscle samples of pigs. This research aids in the proper monitoring and regulatory control of antibiotic residues in food of animal origin (Gaugain et al., 2015).
Ecotoxicology Studies
4-Epianhydrotetracycline (4-EATC), a major intermediate product of tetracycline degradation, has been studied for its ecotoxicological effects. Research on zebrafish embryos indicates that high concentrations of 4-EATC can disrupt redox equilibrium and cause oxidative damage, highlighting the potential ecological risks of antibiotic degradation products (Wang et al., 2021).
Environmental Fate Studies
Research on the dissipation and isomerization of chlortetracycline (CTC) in different environmental contexts, such as prairie wetland water, has been conducted. These studies are crucial for understanding the environmental fate and the potential for the development of antibiotic-resistant bacteria in ecosystems (Cessna et al., 2020).
Chemical Stability Analysis
Investigations into the chemical stability of chlortetracycline and its degradation products and epimers in environmental matrices, such as soil interstitial water, provide insights into the persistence and potential environmental impact of these compounds (Søeborg et al., 2004).
Residue Fate in Soil
Studies on the fate of chlortetracycline in soil, including its epimers and metabolites, offer valuable information on the environmental impact of antibiotic use in animal farming and its implications for the development of antibiotic-resistant bacteria (Kwon, 2011).
Pharmaceutical Stability
Research on the stability of tetracycline and its cyclodextrins in pharmaceutical formulations, including the analysis of degradation products like 4-epi-anhydrotetracycline, is essential for ensuring the safety and efficacy of pharmaceutical products (Moreno-Cerezo et al., 2001).
Oxidative Degradation
Investigations into the oxidative degradation of chlortetracycline by manganese dioxide provide insights into the transformation pathways of antibiotics in the environment, contributing to a better understanding of their environmental fate and impact (Chen et al., 2011).
Dissipation under Microcosm Conditions
Research on the dissipation of tetracyclines, including their degradation products, under semi-field microcosm conditions helps in understanding their behavior in aquatic ecosystems, which is crucial for environmental risk assessment (Sanderson et al., 2005).
Eigenschaften
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14+,15+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVMLZHPWMTQGK-UUBIYHLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Epidemethyltetracycline | |
CAS RN |
129044-45-7 | |
| Record name | 4-Epidemethyltetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129044457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-EPIDEMETHYLTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6EUU1IGGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



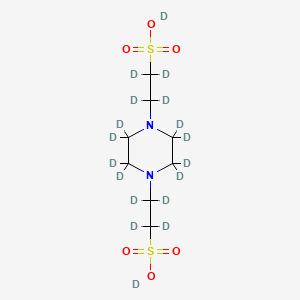
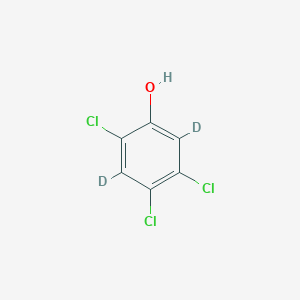
![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)
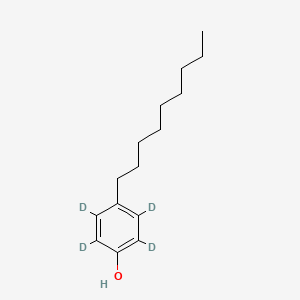
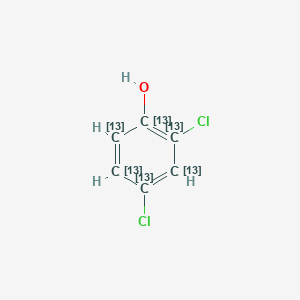
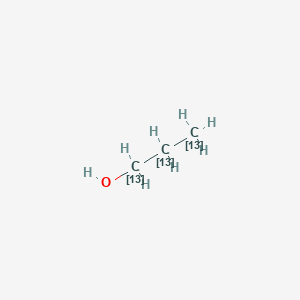
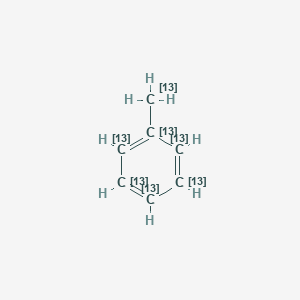
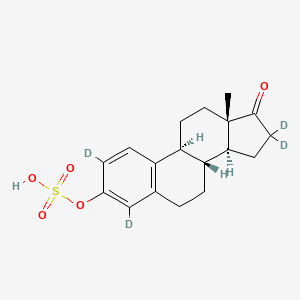

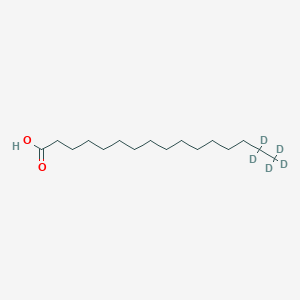
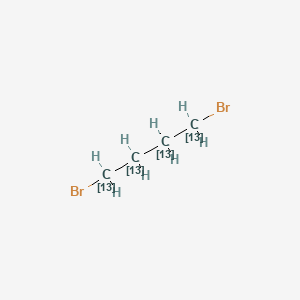
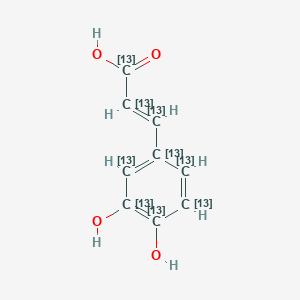
![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)
